Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 4-methoxyphenyl group and an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials, such as 4-methoxybenzaldehyde and guanidine, under specific conditions.
Substitution Reaction: The synthesized pyrimidine ring is then subjected to a substitution reaction with ethyl 3-aminobenzoate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate
- 4-Hydroxy-2-quinolones
- Indole derivatives
Uniqueness
Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate is unique due to its specific structural features, such as the presence of a 4-methoxyphenyl group and an ethyl benzoate moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
920528-61-6 |
---|---|
Molecular Formula |
C20H19N3O3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 3-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]benzoate |
InChI |
InChI=1S/C20H19N3O3/c1-3-26-20(24)15-5-4-6-16(11-15)23-19-12-18(21-13-22-19)14-7-9-17(25-2)10-8-14/h4-13H,3H2,1-2H3,(H,21,22,23) |
InChI Key |
XMDUACXSGLAJCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=NC=NC(=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.